molecular formula C16H14O2 B11868472 4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one

4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one

Katalognummer: B11868472
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: WARGNPIDJFGYSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one is an organic compound with a complex structure that includes a hydroxymethyl group attached to a phenyl ring, which is further connected to a dihydroindenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one typically involves multiple steps. One common method starts with the preparation of the phenyl ring with a hydroxymethyl group, followed by its attachment to the dihydroindenone structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the dihydroindenone moiety can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-(Carboxy)phenyl)-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the dihydroindenone moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3-(Methoxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one
  • 4-(3-(Ethoxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one
  • 4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-2-one

Uniqueness

4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one is unique due to the presence of the hydroxymethyl group, which imparts specific chemical reactivity and biological activity. This compound’s structural features allow it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule in both research and industrial applications.

Eigenschaften

Molekularformel

C16H14O2

Molekulargewicht

238.28 g/mol

IUPAC-Name

4-[3-(hydroxymethyl)phenyl]-2,3-dihydroinden-1-one

InChI

InChI=1S/C16H14O2/c17-10-11-3-1-4-12(9-11)13-5-2-6-15-14(13)7-8-16(15)18/h1-6,9,17H,7-8,10H2

InChI-Schlüssel

WARGNPIDJFGYSM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=CC=CC(=C21)C3=CC=CC(=C3)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.